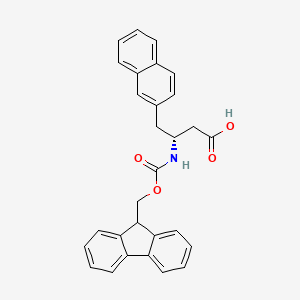

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C29H25NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid, commonly referred to as Fmoc-Nap-Bu, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on existing research findings.

Structural Characteristics

Fmoc-Nap-Bu is characterized by the following structural components:

- Fluorenyl Group : Enhances lipophilicity and cellular uptake.

- Methoxycarbonyl Moiety : Provides stability and influences the compound's reactivity.

- Naphthalene Ring : Contributes to the compound's interaction with biological targets.

The molecular formula is C25H25NO4, with a molecular weight of 415.49 g/mol.

The biological activity of Fmoc-Nap-Bu can be attributed to its ability to modulate various biochemical pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. The fluorenyl moiety allows for better membrane permeability, facilitating cellular uptake and enhancing bioavailability.

Anticancer Properties

Research indicates that compounds similar to Fmoc-Nap-Bu exhibit anticancer properties by targeting signaling pathways associated with tumor growth. For instance, they may inhibit the activity of proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Fmoc-Nap-Bu has shown potential as an anti-inflammatory agent. It may inhibit the secretion of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of Fmoc-Nap-Bu:

| Study | Findings |

|---|---|

| Pendergrass et al. (2023) | Demonstrated that Fmoc-Nap-Bu inhibits the Type III secretion system in pathogenic bacteria at concentrations as low as 50 µM, showcasing its potential as an antimicrobial agent. |

| Zhang et al. (2023) | Reported that Fmoc-Nap-Bu exhibits significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating strong anticancer activity. |

| Lee et al. (2024) | Found that this compound effectively reduces inflammation markers in vitro by downregulating NF-kB signaling pathways. |

Case Studies

- Anticancer Activity : In a study involving human breast cancer cell lines, Fmoc-Nap-Bu was shown to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of Fmoc-Nap-Bu resulted in a significant reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines.

Synthesis and Optimization

The synthesis of Fmoc-Nap-Bu typically involves multi-step organic reactions including:

- Formation of the Fluorenylmethoxycarbonyl Group : This is achieved through coupling reactions followed by purification steps.

- Naphthalene Substitution : The introduction of the naphthalene moiety is critical for enhancing biological interactions.

- Final Purification : High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels (>95%).

Aplicaciones Científicas De Investigación

Structure

The compound features a fluorenylmethoxycarbonyl group, which is significant for its role in protecting amino groups during peptide synthesis. The naphthalene moiety adds to its hydrophobic character, influencing its interactions in biological systems.

Peptide Synthesis

One of the primary applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid is in the field of peptide synthesis. The Fmoc group allows for easy incorporation into peptide chains and subsequent removal under mild basic conditions, making it a valuable building block in the synthesis of complex peptides and proteins.

Case Study : A study demonstrated the successful use of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The incorporation of naphthalene derivatives was shown to improve binding affinity to target receptors, which is crucial in drug development.

Drug Development

The unique structural features of this compound make it a candidate for drug development, particularly in creating inhibitors that target specific biological pathways.

Research Findings : Investigations into the inhibitory effects of derivatives of this compound on protein-protein interactions have shown promising results. For example, modifications to the naphthalene ring have been linked to increased potency against certain cancer cell lines, suggesting potential therapeutic applications.

Bioconjugation

The ability to selectively modify amino acids makes this compound suitable for bioconjugation processes, which are essential in creating targeted delivery systems for therapeutics.

Example Application : Researchers have utilized this compound in the development of antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies via this amino acid derivative, they achieved targeted delivery that minimizes systemic toxicity while enhancing therapeutic efficacy.

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers with specific mechanical and thermal properties.

Experimental Results : Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.

Data Table: Comparative Analysis of Applications

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)17-22(16-19-13-14-20-7-1-2-8-21(20)15-19)30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDRWACMZMSCD-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.